molecular formula C16H36N2 B12000140 N'-tetradecylethane-1,2-diamine CAS No. 7261-72-5

N'-tetradecylethane-1,2-diamine

Cat. No.: B12000140
CAS No.: 7261-72-5
M. Wt: 256.47 g/mol
InChI Key: QIBKKTQVKFEWCH-UHFFFAOYSA-N
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Description

N’-tetradecylethane-1,2-diamine: is an organic compound characterized by a long alkyl chain attached to an ethane-1,2-diamine backbone. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-tetradecylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with tetradecyl halides (such as tetradecyl bromide) under basic conditions. The reaction typically involves:

    Reactants: Ethane-1,2-diamine and tetradecyl bromide.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Base: Sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.

    Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of N’-tetradecylethane-1,2-diamine might involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on:

    Catalysts: Use of phase transfer catalysts to improve reaction rates.

    Purification: Distillation or recrystallization to purify the final product.

    Safety: Implementation of safety protocols to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-tetradecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can modify the alkyl chain or the amine groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amine oxides.

    Reduction: Modified alkylamines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

N’-tetradecylethane-1,2-diamine is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates. It is also employed in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can also be used in the formulation of liposomes and other delivery systems.

Medicine

Industry

Industrially, it is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in formulations requiring stable emulsions.

Mechanism of Action

The mechanism by which N’-tetradecylethane-1,2-diamine exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the amine groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Molecular Targets and Pathways

In biological systems, N’-tetradecylethane-1,2-diamine can interact with cell membranes, altering their permeability and fluidity. This interaction can affect various cellular pathways, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethane-1,2-diamine: A similar compound with shorter alkyl chains, used primarily as a ligand in coordination chemistry.

    N,N-dimethylethane-1,2-diamine: Another related compound with different surfactant properties due to its shorter alkyl chains.

Uniqueness

N’-tetradecylethane-1,2-diamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the formulation of hydrophobic drug delivery systems.

Properties

CAS No.

7261-72-5

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

N'-tetradecylethane-1,2-diamine

InChI

InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h18H,2-17H2,1H3

InChI Key

QIBKKTQVKFEWCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCN

Origin of Product

United States

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